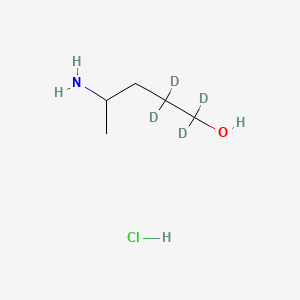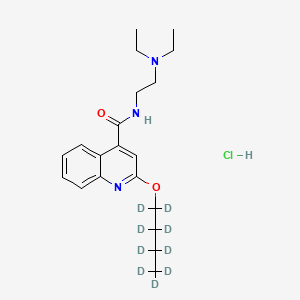
Dibucaine-d9 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibucaine-d9 Hydrochloride: is a deuterated form of Dibucaine Hydrochloride, a potent local anesthetic. The deuterium labeling is often used in pharmacokinetic studies to trace the compound’s metabolic pathways. Dibucaine Hydrochloride is known for its long-acting anesthetic properties and is used primarily for surface and spinal anesthesia .
準備方法
Synthetic Routes and Reaction Conditions
Starting Material: The synthesis begins with isatin, which undergoes a series of reactions to form the quinoline derivative.
Reaction Steps:
Reaction Conditions: The reactions typically involve the use of solvents like chloroform and reagents such as potassium dichromate in dilute sulfuric acid.
Industrial Production Methods
化学反応の分析
Types of Reactions
Oxidation: Dibucaine Hydrochloride can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, especially involving the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate in dilute sulfuric acid is commonly used for oxidation.
Solvents: Chloroform and methanol are frequently used as solvents in various reactions
Major Products
Oxidation Products: The oxidation of Dibucaine Hydrochloride typically leads to the formation of quinoline derivatives.
Substitution Products: Substitution reactions can yield various substituted quinoline compounds.
科学的研究の応用
Chemistry
Analytical Chemistry: Dibucaine-d9 Hydrochloride is used in analytical chemistry for tracing metabolic pathways due to its deuterium labeling.
Biology
Electrochemical Studies: It is used in electrochemical studies to understand ion transfer and membrane transport.
Medicine
Local Anesthetic: The primary application is as a local anesthetic for surface and spinal anesthesia.
Pain Relief: It is used in topical formulations for pain relief in conditions like hemorrhoids and minor burns.
Industry
作用機序
Molecular Targets and Pathways
Sodium Channels: Dibucaine-d9 Hydrochloride exerts its effects by blocking sodium channels in neuronal membranes.
Action Potential: The inhibition of sodium ion permeability results in the failure of action potential propagation, leading to a conduction blockade and subsequent anesthesia.
類似化合物との比較
Similar Compounds
Lidocaine: Another widely used local anesthetic with a similar mechanism of action but shorter duration.
Bupivacaine: Known for its long-acting properties, similar to Dibucaine, but with different pharmacokinetic profiles.
Mepivacaine: Similar in structure and function but with a faster onset and shorter duration compared to Dibucaine .
Uniqueness
特性
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)quinoline-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2.ClH/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3;/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24);1H/i1D3,4D2,7D2,14D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHBBMHQKZBJEU-DTQVSDOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675826 |
Source


|
| Record name | 2-[(~2~H_9_)Butyloxy]-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98006-44-1 |
Source


|
| Record name | 2-[(~2~H_9_)Butyloxy]-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
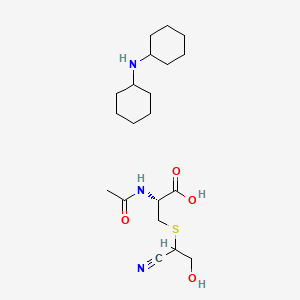
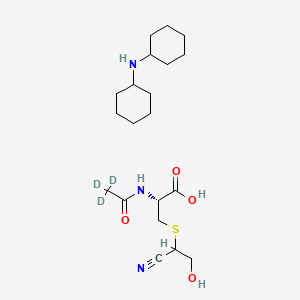
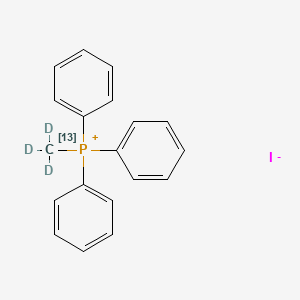
![24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2]](/img/structure/B564990.png)
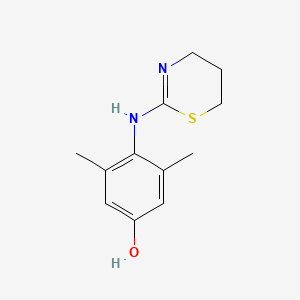
![(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B564992.png)
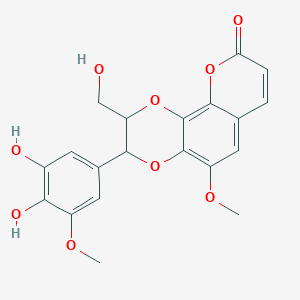
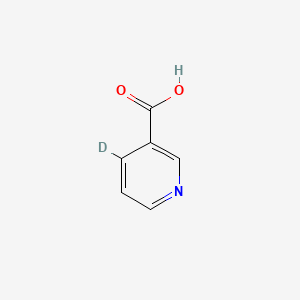
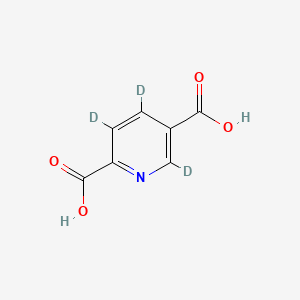
![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B565000.png)
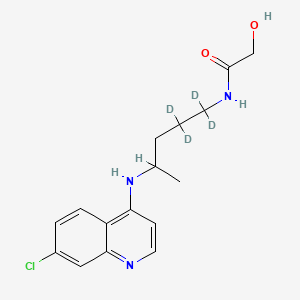
![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)
